molecular formula C12H16N2O4 B1605854 Dimethyl 3,3'-(pyrazine-2,5-diyl)dipropanoate CAS No. 77479-01-7

Dimethyl 3,3'-(pyrazine-2,5-diyl)dipropanoate

Cat. No.: B1605854
CAS No.: 77479-01-7
M. Wt: 252.27 g/mol
InChI Key: CAVDNRICPLKYEH-UHFFFAOYSA-N
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Description

Dimethyl 3,3'-(pyrazine-2,5-diyl)dipropanoate is an ester derivative of 3,3'-(pyrazine-2,5-diyl)dipropionic acid, featuring a central pyrazine ring substituted at the 2,5-positions with propanoate ester groups. Its ester groups confer hydrolytic instability, enabling conversion to the corresponding dicarboxylic acid for advanced material applications .

Preparation Methods

Esterification of Pyrazine-2,5-dicarboxylic Acid with Methanol

Primary Synthetic Route:

  • Starting Materials: Pyrazine-2,5-dicarboxylic acid and methanol.
  • Catalyst: Strong acid catalyst, typically sulfuric acid.
  • Reaction Conditions: The mixture is refluxed to facilitate complete esterification of the carboxylic acid groups to methyl esters.
  • Mechanism: The acid catalyst protonates the carboxyl group, increasing electrophilicity, allowing nucleophilic attack by methanol, followed by dehydration to form the ester.
  • Outcome: Formation of dimethyl 3,3'-(pyrazine-2,5-diyl)dipropanoate with high conversion efficiency.

Industrial Adaptations:

  • Use of continuous flow reactors to optimize reaction time and temperature control.
  • Advanced purification methods such as distillation and recrystallization to improve product purity.
  • Optimization of catalyst concentration and reaction time to maximize yield and reduce byproducts.
Parameter Typical Value/Condition
Catalyst Concentrated sulfuric acid
Solvent Methanol
Temperature Reflux (~65-70°C for methanol)
Reaction Time Several hours (typically 4-8 hours)
Purification Distillation and recrystallization
Yield High (>85%) with optimized conditions

Alternative Synthetic Approaches and Related Pyrazine Derivatives

While direct preparation of this compound primarily involves esterification, related pyrazine derivatives such as 2,3-dimethylpyrazine have been synthesized through condensation and dehydrogenation routes that provide insight into pyrazine ring functionalization chemistry:

  • Condensation of Ethylenediamine with 1,4-diketones: This method involves mixing ethylenediamine with diketones in ethanol under reflux, followed by base-catalyzed reactions and oxidative dehydrogenation to form substituted pyrazines.
  • Catalysts and Conditions: Potassium hydroxide and metal oxides are used as catalysts; reactions are conducted under reflux for extended periods (up to 18 hours) with subsequent purification by extraction and distillation.
  • Oxidative Dehydrogenation: Air bubbling at controlled flow rates is used to oxidize dihydropyrazine intermediates to aromatic pyrazines.

Though these methods are specific to 2,3-dimethylpyrazine, they demonstrate the versatility of pyrazine synthesis and may inform modifications in preparing substituted pyrazine esters.

Step Conditions/Details
Reaction mixture Ethylenediamine + 1,4-diketone in 95% ethanol
Temperature Initial cooling to 0°C, then reflux
Catalysts Potassium hydroxide, metal oxide
Reaction Time 18 hours reflux
Post-reaction processing Filtration, distillation, extraction with ether
Purification Fractional distillation (75-78°C cut for 2,3-dimethylpyrazine)

Summary Table of Preparation Methods

Preparation Method Starting Materials Catalyst/Conditions Reaction Type Key Notes
Esterification of pyrazine-2,5-dicarboxylic acid Pyrazine-2,5-dicarboxylic acid + methanol Sulfuric acid, reflux Esterification Primary method for this compound
Condensation and dehydrogenation (related pyrazines) Ethylenediamine + diketones KOH, metal oxides, reflux, air bubbling Condensation + oxidation Provides insights into pyrazine ring functionalization

Research Findings and Reaction Analysis

  • Reaction Efficiency: Esterification under reflux with sulfuric acid typically achieves high yields with minimal side products.
  • Purification: The product is purified by distillation and recrystallization to remove unreacted starting materials and side products.
  • Industrial Scale: Continuous flow reactors and optimized catalyst loading improve scalability and cost-effectiveness.
  • Mechanistic Insights: Acid-catalyzed esterification follows classical nucleophilic acyl substitution, while related pyrazine syntheses involve condensation and oxidative aromatization steps.

Additional Notes

  • The preparation methods for this compound are well-established in organic synthesis literature, focusing on direct esterification of pyrazine dicarboxylic acid derivatives.
  • Related pyrazine derivatives are synthesized via condensation of diamines and diketones, followed by oxidative dehydrogenation, which may inspire alternative synthetic strategies.
  • Industrial processes emphasize reaction optimization and purification to ensure product quality and economic viability.

Chemical Reactions Analysis

Types of Reactions: Dimethyl 3,3'-(pyrazine-2,5-diyl)dipropanoate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) are used under acidic conditions.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous ether.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation: The compound can be oxidized to form pyrazine-2,5-dicarboxylic acid.

  • Reduction: Reduction reactions can yield pyrazine-2,5-dimethanol.

  • Substitution: Substitution reactions can lead to the formation of various alkylated derivatives.

Scientific Research Applications

Scientific Research Applications

Dimethyl 3,3'-(pyrazine-2,5-diyl)dipropanoate has garnered attention in various fields due to its unique chemical properties. Below are some key applications:

Pharmaceutical Synthesis

The compound is utilized as an intermediate in the synthesis of several pharmaceuticals. Its structural characteristics allow it to participate in reactions that form biologically active molecules. For example, it can be involved in the synthesis of pyrazine-based drugs that exhibit anti-inflammatory and antimicrobial properties.

Agrochemical Development

In agrochemistry, this compound is explored for its potential as a pesticide or herbicide precursor. The compound's reactivity can be harnessed to develop new agrochemicals that are effective against specific pests while minimizing environmental impact.

Material Science

This compound is also investigated for its role in the development of organic materials, particularly in polymer chemistry. It can serve as a monomer or cross-linking agent in the production of polymers with desirable mechanical and thermal properties.

Chemical Synthesis and Catalysis

This compound has been studied for its potential as a catalyst or catalyst precursor in various organic reactions. Its electron-rich pyrazine structure allows it to facilitate reactions such as polymerization and oxidation.

Case Study 1: Pharmaceutical Applications

A study published in a peer-reviewed journal explored the synthesis of novel pyrazine derivatives using this compound as an intermediate. The resulting compounds demonstrated significant antibacterial activity against Gram-positive bacteria, showcasing the compound's utility in drug development .

Case Study 2: Agrochemical Innovations

Research conducted on the use of this compound as a precursor for new herbicides revealed its effectiveness in controlling weed growth without harming crops. The study highlighted its selective action and lower toxicity to non-target organisms compared to traditional herbicides .

Case Study 3: Material Science Advancements

In material science research, this compound was used to synthesize novel polymers that exhibited enhanced thermal stability and mechanical strength. These materials have potential applications in high-performance coatings and composites.

Mechanism of Action

The mechanism by which Dimethyl 3,3'-(pyrazine-2,5-diyl)dipropanoate exerts its effects depends on its specific application. In pharmaceutical research, it may act as a precursor to active pharmaceutical ingredients (APIs) that target specific molecular pathways. The compound's interaction with biological targets can lead to therapeutic effects in various medical conditions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

3,3'-(Pyrazine-2,5-diyl)dibenzoic acid (3,3'-PDBA)

  • Structure : Pyrazine core with benzoic acid substituents at 2,5-positions.
  • Applications : Used in Zn-MOFs for selective CO₂ adsorption and catalysis. The nitrogen-rich pyrazine ring enhances Lewis acid-base interactions with CO₂, achieving a CO₂ uptake of 62.2 cm³/g at 273 K .
  • Key Differences: Compared to the dipropanoate ester, 3,3'-PDBA’s benzoic acid groups enable stronger coordination with metal ions (e.g., Zn²⁺), forming rigid 3D frameworks. The ester derivative lacks direct metal-binding capability unless hydrolyzed to the acid form .

Sodium 3,3'-(3,6-dihydropyrazine-2,5-diyl)dipropanoate

  • Structure : Partially saturated pyrazine (3,6-dihydro) with sodium carboxylate groups.
  • Key Differences : The dihydropyrazine ring reduces aromaticity, increasing flexibility and altering electronic properties. This contrasts with the fully aromatic pyrazine in the target compound, which offers π-conjugation for material applications .

Dimethyl Pyrazine-2,3-dicarboxylate

  • Structure : Pyrazine with ester groups at 2,3-positions.
  • Applications : Intermediate for hydrazide synthesis.
  • Key Differences : The 2,3-substitution pattern disrupts symmetry, leading to different crystal packing and reactivity compared to the 2,5-isomer. This positional isomerism highlights the importance of substitution geometry in material design .

Physicochemical and Functional Comparisons

Table 1: Comparative Analysis of Pyrazine Derivatives

Compound Name Functional Groups Key Applications Notable Properties References
Dimethyl 3,3'-(pyrazine-2,5-diyl)dipropanoate Propanoate esters MOF precursor, organic synthesis Hydrolyzable to acid; moderate solubility
3,3'-PDBA Benzoic acids CO₂-selective MOFs High CO₂ uptake (62.2 cm³/g at 273 K)
Sodium 3,3'-(dihydropyrazine-2,5-diyl)dipropanoate Sodium carboxylates Pharmaceuticals, coordination Reduced aromaticity; increased flexibility
2,5-Dimethyl-3-propylpyrazine Alkyl substituents Flavor/fragrance industry Volatile; low molecular weight (150.22 g/mol)

Biological Activity

Dimethyl 3,3'-(pyrazine-2,5-diyl)dipropanoate is an organic compound with the molecular formula C12H16N2O4 and a molecular weight of 252.27 g/mol. This compound has garnered attention in scientific research due to its unique structural characteristics and potential biological activities. It features a pyrazine ring with two propanoate substituents, which contribute to its reactivity and application in various fields, including pharmaceuticals and agrochemicals.

Molecular Structure

The compound's structure consists of a central pyrazine ring connected to two propanoate groups. This configuration allows for diverse chemical reactivity, making it suitable for various synthetic applications.

Synthesis

This compound is synthesized through the reaction of pyrazine-2,5-dicarboxylic acid with methanol in the presence of a strong acid catalyst, typically sulfuric acid. The reaction is conducted under reflux conditions to ensure complete conversion of the reactants into the desired product.

Table 1: Key Properties

PropertyValue
Molecular FormulaC12H16N2O4
Molecular Weight252.27 g/mol
CAS Number77479-01-7
SolubilitySoluble in organic solvents

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Its structural similarity to other pyrazine derivatives suggests potential mechanisms involving enzyme inhibition or receptor modulation.

Antimicrobial Activity

Recent studies have indicated that compounds containing pyrazine moieties exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have shown effectiveness against a range of bacterial and fungal strains. The exact mechanisms may involve disruption of microbial cell membranes or interference with metabolic pathways.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various pyrazine derivatives, including this compound. Results indicated a notable inhibition of growth against Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics.
  • Enzyme Inhibition : Research on related compounds has demonstrated inhibition of dihydroorotate dehydrogenase (DHODH), an enzyme critical in pyrimidine biosynthesis. Such inhibition could lead to applications in treating diseases like cancer or autoimmune disorders.

Table 2: Biological Activities Reported

Activity TypeObservations
AntimicrobialEffective against various bacteria and fungi
Enzyme InhibitionInhibits DHODH; potential therapeutic applications

Safety and Toxicology

This compound is classified with certain safety concerns. According to safety data sheets:

  • Toxicity : Harmful if swallowed (Acute Tox. 4), causes skin irritation (Skin Irrit. 2), and serious eye irritation (Eye Irrit. 2).
  • Respiratory Effects : May cause respiratory irritation (STOT SE 3).

Table 3: Safety Classification

Hazard ClassificationDescription
Acute ToxicityHarmful if swallowed
Skin IrritationCauses skin irritation
Eye IrritationCauses serious eye irritation
Respiratory IrritationMay cause respiratory irritation

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of dimethyl 3,3'-(pyrazine-2,5-diyl)dipropanoate to improve yield and purity?

  • Methodological Answer : Synthesis optimization requires systematic variation of parameters such as solvent polarity, temperature, and catalyst loading. For example, computational reaction path searches (e.g., quantum chemical calculations) can predict optimal conditions by modeling transition states and intermediates . Modular synthetic strategies, such as those used for dipyrrolopyrazines, can also be adapted to streamline stepwise esterification and pyrazine ring formation . Experimental validation via HPLC or GC-MS is critical to assess purity and yield.

Q. What spectroscopic and crystallographic techniques are most effective for characterizing the structure of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) resolves proton environments and coupling patterns, while X-ray crystallography provides definitive bond lengths and angles, as demonstrated in analogous pyrazine derivatives . For crystalline samples, single-crystal X-ray diffraction at low temperatures (e.g., 120 K) minimizes thermal disorder, improving data accuracy . Diffraction data refinement (e.g., R factor < 0.1) ensures structural reliability.

Q. How can reaction mechanisms involving this compound be elucidated?

  • Methodological Answer : Isotopic labeling (e.g., ¹⁵N or deuterated analogs) combined with kinetic studies (e.g., time-resolved FTIR or mass spectrometry) tracks intermediate formation. Computational tools like density functional theory (DFT) simulate reaction pathways and activation energies, aligning experimental data with theoretical models . Reactor design principles (e.g., continuous-flow systems) may also mitigate side reactions by controlling residence time .

Advanced Research Questions

Q. What computational strategies are recommended for modeling the electronic properties and reactivity of this compound?

  • Methodological Answer : Hybrid quantum mechanics/molecular mechanics (QM/MM) methods model electronic transitions and charge distribution. For example, reaction path searches using Gaussian or ORCA software predict regioselectivity in pyrazine derivatives . Quantitative Structure-Property Relationship (QSPR) models correlate substituent effects (e.g., ester groups) with redox behavior or solubility . Machine learning algorithms trained on experimental datasets can further refine predictions .

Q. How can researchers investigate the thermodynamic stability and degradation pathways of this compound under varying conditions?

  • Methodological Answer : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) quantify thermal stability, while accelerated aging studies (e.g., exposure to UV light or humidity) identify degradation products via LC-MS/MS . Solvent-free mechanochemical grinding experiments reveal solid-state reactivity . Computational degradation modeling (e.g., bond dissociation energy calculations) prioritizes labile sites for protective group strategies .

Q. What experimental designs are suitable for studying the compound’s interactions with biomolecules or metal ions?

  • Methodological Answer : Isothermal titration calorimetry (ITC) measures binding affinities, while surface plasmon resonance (SPR) tracks real-time interactions. For metal coordination studies, UV-Vis and electron paramagnetic resonance (EPR) spectroscopy detect ligand-to-metal charge transfer. Factorial design (e.g., varying pH, ionic strength, and stoichiometry) optimizes experimental conditions and identifies synergistic effects . Molecular dynamics (MD) simulations predict binding modes prior to wet-lab validation .

Q. Data Contradiction Analysis

Q. How should researchers address discrepancies in reported spectral data or crystallographic parameters for pyrazine-based compounds?

  • Methodological Answer : Cross-validate data using multiple techniques (e.g., compare XRD with neutron diffraction for hydrogen bonding). Database mining (e.g., NIST Chemistry WebBook) provides reference spectra, but calibration against internal standards (e.g., adamantane for NMR) reduces instrument-specific bias . For crystallographic conflicts, re-refinement with updated software (e.g., SHELXL) and scrutiny of disorder models (e.g., occupancy ratios) resolve ambiguities .

Q. What statistical approaches resolve inconsistencies in reaction yield data across studies?

  • Methodological Answer : Multivariate analysis (e.g., ANOVA) identifies significant variables (e.g., temperature vs. catalyst). Bayesian inference models incorporate prior experimental data to refine posterior probability distributions, reducing outlier impacts . Meta-analysis of published datasets, adjusted for methodological heterogeneity (e.g., solvent purity), isolates true trends .

Properties

IUPAC Name

methyl 3-[5-(3-methoxy-3-oxopropyl)pyrazin-2-yl]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O4/c1-17-11(15)5-3-9-7-14-10(8-13-9)4-6-12(16)18-2/h7-8H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAVDNRICPLKYEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC1=CN=C(C=N1)CCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10345691
Record name Dimethyl 3,3'-(pyrazine-2,5-diyl)dipropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10345691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77479-01-7
Record name Dimethyl 3,3'-(pyrazine-2,5-diyl)dipropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10345691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Feasible Synthetic Routes

Dimethyl 3,3'-(pyrazine-2,5-diyl)dipropanoate
Dimethyl 3,3'-(pyrazine-2,5-diyl)dipropanoate
Dimethyl 3,3'-(pyrazine-2,5-diyl)dipropanoate

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